molecular formula C23H33N3O2 B5525830 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5525830
M. Wt: 383.5 g/mol
InChI Key: CZBHELLQYZOYTR-UHFFFAOYSA-N
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Description

Diazaspiro[5.5]undecane derivatives, such as 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one, represent a class of compounds with a broad spectrum of biological and chemical significance. The structural uniqueness of these compounds, characterized by the spirocyclic integration of a diazabicycle onto a diverse range of functional groups, underpins their utility in various chemical and pharmacological domains (Parameswarappa & Pigge, 2011).

Synthesis Analysis

The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spiro linkage between a diaza (nitrogen-containing) bicyclic system and various substituents, contributing to their complex chemical behavior and reactivity. The cyclohexanone unit in similar spiro-heterocyclic derivatives often adopts a chair conformation, enhancing structural stability through intermolecular hydrogen bonding and CArH⋯π, π–π stacking interactions (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including aminomethylation, which allows for further functionalization of the spirocyclic core. The reaction typically involves primary aliphatic amines and an excess of formaldehyde, leading to the formation of substituted diazaspiro[5.5]undecane derivatives with diverse chemical properties (Khrustaleva et al., 2017).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are significantly influenced by the nature of their substituents. For example, crystallographic studies reveal that the spirocyclic compounds often exhibit non-planar conformations and are involved in extensive intermolecular interactions, contributing to their solid-state organization and physical stability (Zhu, 2011).

Chemical Properties Analysis

The chemical properties of 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds are characterized by their reactivity towards various chemical reagents, influenced by the electron-donating and withdrawing effects of the substituents. These compounds participate in reactions such as aminomethylation, affording a range of functionalized derivatives suitable for further chemical transformations and applications (Khrustaleva et al., 2017).

Scientific Research Applications

Synthesis and Structural Insights

The chemical compound 9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one is related to the broader class of 3,9-diazaspiro[5.5]undecane derivatives, which have been extensively studied for their synthesis and potential applications in scientific research. The synthesis of these compounds often involves intricate cyclization processes. For instance, a method for synthesizing substituted 3,9-diazaspiro[5.5]undecanes through spirocyclization of pyridine substrates has been developed, highlighting the strategic use of intramolecular reactions to construct these complex structures (Parameswarappa & Pigge, 2011).

Bioactivity and Pharmaceutical Potential

The unique structural framework of 3,9-diazaspiro[5.5]undecane derivatives lends them potential bioactive properties, making them subjects of interest in pharmaceutical research. These compounds have been explored for various therapeutic applications, including their role as antihypertensive agents and potential utility in treating conditions such as obesity, pain, and various immune, cardiovascular, and psychotic disorders (Clark et al., 1983); (Blanco‐Ania, Heus, & Rutjes, 2017).

Chemical Modifications and Derivatives

Research into 3,9-diazaspiro[5.5]undecane derivatives also includes the development of novel synthetic routes and the exploration of functionalized derivatives. For example, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via one-pot multi-component reactions demonstrates the versatility and adaptability of these compounds in synthetic chemistry (Li et al., 2014).

properties

IUPAC Name

9-(cyclohexanecarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c27-21-8-10-23(18-26(21)14-9-19-5-4-13-24-17-19)11-15-25(16-12-23)22(28)20-6-2-1-3-7-20/h4-5,13,17,20H,1-3,6-12,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBHELLQYZOYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

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